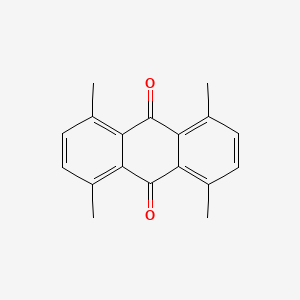
1,4,5,8-Tetramethylanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetramethylanthraquinone is an organic compound with the molecular formula C18H14O2. It belongs to the class of anthraquinones, which are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of four methyl groups attached to the anthraquinone core, which significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetramethylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,4,5,8-tetramethylanthracene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of the anthracene precursor, followed by its functionalization through acylation reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and quality.
化学反応の分析
Types of Reactions
1,4,5,8-Tetramethylanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the anthraquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under controlled conditions.
Major Products
Oxidation: Formation of tetramethylquinone derivatives.
Reduction: Formation of tetramethylhydroquinone derivatives.
Substitution: Formation of halogenated or nitrated tetramethylanthraquinone derivatives.
科学的研究の応用
1,4,5,8-Tetramethylanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4,5,8-tetramethylanthraquinone involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. These mechanisms contribute to its potential anticancer and antimicrobial activities.
類似化合物との比較
1,4,5,8-Tetramethylanthraquinone can be compared with other anthraquinone derivatives, such as:
1,4,5,8-Tetrahydroxyanthraquinone: Known for its hydroxyl groups, which enhance its solubility and reactivity.
1,4,5,8-Tetrachloroanthraquinone: Contains chlorine atoms, making it more reactive in substitution reactions.
1,4,5,8-Tetraaminoanthraquinone: Features amino groups, which can participate in various condensation and coupling reactions.
特性
CAS番号 |
17538-63-5 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
1,4,5,8-tetramethylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-9-5-6-10(2)14-13(9)17(19)15-11(3)7-8-12(4)16(15)18(14)20/h5-8H,1-4H3 |
InChIキー |
PFWJQQCRPMDSPH-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)C)C(=O)C3=C(C=CC(=C3C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


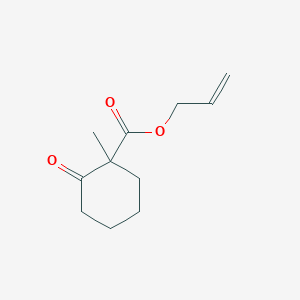
![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)
![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)
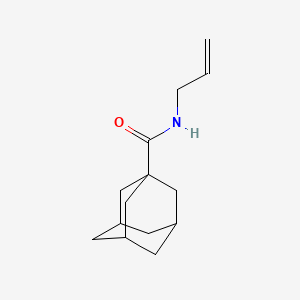
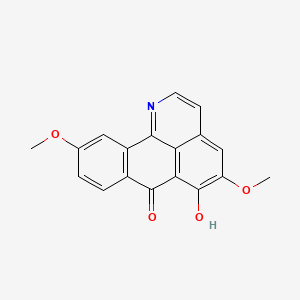
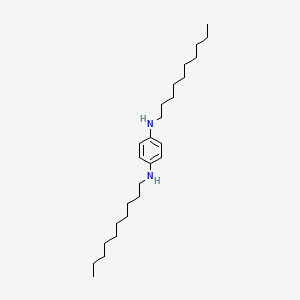
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14159358.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)
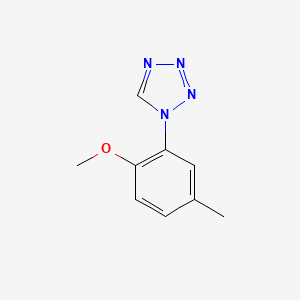

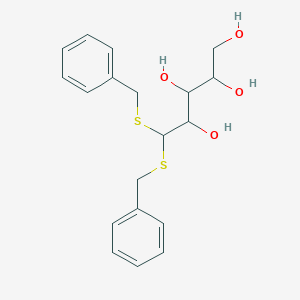
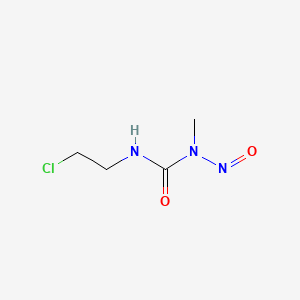
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)
